3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a dichlorobenzene ring, which is further connected to a phenyl ring substituted with an 8-methylimidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid, followed by further functionalization to introduce the sulfonamide group . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The imidazo[1,2-a]pyridine moiety can interact with aromatic residues through π-π stacking, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
- Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives
Uniqueness
3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both dichlorobenzene and imidazo[1,2-a]pyridine moieties provides distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H15Cl2N3O2S |
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Molecular Weight |
432.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-13-5-4-10-25-12-19(23-20(13)25)15-6-2-3-7-18(15)24-28(26,27)14-8-9-16(21)17(22)11-14/h2-12,24H,1H3 |
InChI Key |
LDFFJFHYDUVLRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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